Home > Products > Screening Compounds P143536 > 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one -

7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Catalog Number: EVT-4782412
CAS Number:
Molecular Formula: C20H20N6O2
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound characterized by its complex structure and potential pharmacological applications. This compound features a quinazolinone core, which is significant in medicinal chemistry due to its diverse biological activities. The furan and pyrimidine substituents enhance its chemical properties, making it a subject of interest for drug development.

Source

This compound is synthesized through multi-step organic reactions, drawing on readily available starting materials. The synthesis typically involves the formation of the quinazolinone core followed by the introduction of the piperazine and pyrimidine groups.

Classification

7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one belongs to the class of quinazolinone derivatives. Quinazolinones are known for their varied biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Synthesis Analysis

Methods

The synthesis of 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves several key steps:

  1. Formation of the Quinazolinone Core: This step typically involves cyclization reactions using anthranilic acid derivatives and carbonyl compounds under acidic or basic conditions.
  2. Introduction of the Piperazine Moiety: The quinazolinone intermediate is reacted with 4-(pyrimidin-2-yl)piperazine. This reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide or through palladium-catalyzed cross-coupling methods.
  3. Final Modifications: The final product may undergo purification processes such as recrystallization or chromatography to achieve high purity levels.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure optimal yields and purity of the final product.

Molecular Structure Analysis

Structure

The molecular formula for 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is C19H20N4O. The structure consists of:

  • A quinazolinone core that provides stability and biological activity.
  • A furan ring that contributes to the compound's electronic properties.
  • A pyrimidine-piperazine moiety, which enhances interaction with biological targets.

Data

The molecular weight of this compound is approximately 320.39 g/mol. Its structural complexity is characterized by multiple rings and functional groups that influence its reactivity and interactions in biological systems.

Chemical Reactions Analysis

Types of Reactions

7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones using agents like potassium permanganate or chromium trioxide.
  2. Reduction: Reduction reactions can modify the oxidation state, potentially altering pharmacological properties using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound can undergo nucleophilic substitution reactions involving reagents like sodium hydride or potassium tert-butoxide.

Technical Details

The choice of reagents and conditions for these reactions significantly impacts the yield and purity of the resulting products. Careful optimization is essential for successful transformations.

Mechanism of Action

The mechanism of action for 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrimidine-piperazine moiety allows for binding to various neurotransmitter receptors, potentially modulating their activity.

Process and Data

Upon binding to these receptors, the compound may influence cellular signaling pathways, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells. Further studies are required to elucidate specific pathways involved in its action.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits a solid-state at room temperature with a melting point that can vary based on purity but typically falls within a defined range indicative of its crystalline nature.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  3. Reactivity: Reacts with nucleophiles and electrophiles due to the presence of functional groups in its structure.
Applications

7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has potential applications in medicinal chemistry due to its pharmacological properties:

  1. Anticancer Research: Investigated for its ability to inhibit cell growth in various cancer cell lines.
  2. Neuropharmacology: Potential use in developing treatments for neurological disorders through modulation of neurotransmitter systems.
  3. Drug Development: Serves as a lead compound for synthesizing analogs with improved efficacy and selectivity against specific targets.
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Evolution of Quinazolinone-Based Therapeutics

Quinazolinones represent a privileged scaffold in medicinal chemistry, with therapeutic applications evolving significantly since their initial synthesis. The foundational work began in 1869 when Griess synthesized the first quinazoline derivative via condensation reactions involving anthranilic acid and cyanogens [6] [9]. This paved the way for Gabriel and Colman's systematic studies in 1903, which elucidated key physicochemical properties and synthetic routes [9]. The mid-20th century marked a transformative period with the development of clinically approved quinazolinone-based drugs. Notable examples include:

  • Prazosin and Doxazosin: Alpha-1 adrenergic antagonists approved for hypertension and benign prostatic hyperplasia, demonstrating the scaffold's versatility in modulating cardiovascular physiology [4] [6].
  • Methaqualone: A sedative-hypnotic agent (now restricted) featuring a 4-quinazolinone core, highlighting CNS applications [3].
  • Erastin: A ferroptosis inducer with anticancer properties, exemplifying modern therapeutic innovations [6].

Table 1: Historical Milestones in Quinazolinone Therapeutics

YearDevelopmentSignificance
1869First synthesis by GriessEstablished core scaffold from anthranilic acid and cyanogens [6]
1903Systematic studies by Gabriel and ColmanDefined physicochemical properties [9]
1970sPrazosin/doxazosin approvalValidated antihypertensive applications [4]
2000sErastin developmentPioneered ferroptosis induction in oncology [6]

Recent decades have focused on structural diversification, particularly through Niementowski synthesis (anthranilic acid + formamide) and transition metal-catalyzed methods, enabling complex modifications for enhanced bioactivity [6] [9].

Structural Significance of Furan and Pyrimidine-Piperazine Moieties in Bioactive Compounds

The integration of furan and pyrimidine-piperazine moieties into quinazolinones enhances target affinity and pharmacokinetic properties through distinct mechanisms:

  • Furan Ring: Acts as a bioisostere for phenyl or other heterocycles, improving metabolic stability and membrane permeability. Its electron-rich nature facilitates π-π stacking with biological targets. In antifungal quinazolinones, furan substitution at C-7 increases lipophilicity, promoting membrane penetration [4] [8]. For example, derivatives bearing furan-2-yl groups exhibit MIC values of 0.016–0.125 μg/mL against Candida albicans, outperforming fluconazole (0.5–4 μg/mL) [1].

  • Pyrimidine-Piperazine Hybrid: Serves as a conformationally constrained linker that enhances hydrogen bonding and cation-π interactions. The pyrimidine ring offers hydrogen bond acceptors (N1, N3), while the piperazine moiety provides protonatable nitrogen atoms for salt bridge formation with biological targets. This hybrid is pivotal in antimicrobial and antidiabetic agents:

  • Pyrimidinyl-piperazine carboxamides inhibit S. cerevisiae α-glucosidase at IC₅₀ = 0.4–23 μM, attributed to optimal positioning within the enzyme's catalytic pocket [10].
  • Hybrids like N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamide show IC₅₀ = 27.1 μg/mL against Klebsiella pneumoniae [2].

Table 2: Structural Contributions to Bioactivity

MoietyKey InteractionsBiological Impact
Furan-2-yl (C7)π-π stacking, hydrophobic interactionsEnhances antifungal activity; improves logP [4]
Pyrimidine (C2')Hydrogen bond acceptance (N1, N3)Targets ATP-binding sites (e.g., DNA gyrase) [8]
Piperazine (N4')Cation-π/salt bridge formationAugments solubility and enzyme affinity [10]

In the target compound, 7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one, these moieties synergize: The furan optimizes membrane penetration, while the pyrimidine-piperazine hybrid directs high-affinity binding to enzymatic pockets.

Nomenclature and Positional Isomerism in 7,8-Dihydroquinazolin-5(6H)-one Scaffolds

Quinazolinone nomenclature hinges on carbonyl position and saturation state, critically influencing pharmacological behavior:

  • Core Designations:
  • 4(3H)-Quinazolinone: Dominant tautomer with carbonyl at C4, existing in equilibrium with 4-hydroxyquinazoline [3] [6].
  • 7,8-Dihydroquinazolin-5(6H)-one: Specifies partial saturation at C7–C8 and carbonyl at C5, reducing aromaticity but enhancing conformational flexibility for target engagement [6] [9].

  • Positional Isomerism:

  • 2-Substituted vs. 4-Substituted: 2-Thioxo derivatives show superior antibacterial activity due to enhanced hydrogen bonding, while 4-oxo derivatives favor kinase inhibition [4] [9].
  • Saturation Effects: 7,8-Dihydro analogues exhibit improved metabolic stability over fully aromatic quinazolines, as saturation impedes cytochrome P450-mediated oxidation [6].

Table 3: Positional Isomerism and Functional Impact

Scaffold TypeKey Structural FeaturesPharmacological Consequence
2-Substituted-4(3H)-quinazolinoneCarbonyl at C4; unsaturation at N3–C4Preferred for kinase inhibition (e.g., EGFR/B-Raf) [1]
7,8-Dihydroquinazolin-5(6H)-oneCarbonyl at C5; saturation at C7–C8Enhanced metabolic stability; flexibility for CNS targets [9]
2,4-QuinazolinedioneDicarbonyl at C2/C4Dual hydrogen bonding; antimalarial applications [6]

The target compound's designation as a 5(6H)-one specifies the carbonyl at C5 and saturation across C7–C8, distinguishing it from 4-oxo isomers. The furan-2-yl at C7 and pyrimidinyl-piperazine at C2 position this molecule within a specialized class of dihydroquinazolines optimized for dual hydrogen bonding and hydrophobic interactions.

Properties

Product Name

7-(furan-2-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

IUPAC Name

7-(furan-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C20H20N6O2/c27-17-12-14(18-3-1-10-28-18)11-16-15(17)13-23-20(24-16)26-8-6-25(7-9-26)19-21-4-2-5-22-19/h1-5,10,13-14H,6-9,11-12H2

InChI Key

LRYVLHIFGBAOMS-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.